2-(Isopropylamino)benzoic acid

Catalog No.
S731131
CAS No.
50817-45-3
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Isopropylamino)benzoic acid

CAS Number

50817-45-3

Product Name

2-(Isopropylamino)benzoic acid

IUPAC Name

2-(propan-2-ylamino)benzoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13)

InChI Key

OURMOWNIJUVJSE-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=CC=C1C(=O)O

Canonical SMILES

CC(C)NC1=CC=CC=C1C(=O)O

2-(Isopropylamino)benzoic acid, CAS 50817-45-3, is an N-alkylated derivative of anthranilic acid. This class of compounds serves as crucial precursors in the synthesis of heterocyclic structures, such as acridones, and other complex organic molecules.[1][2] The identity of the N-substituent—in this case, an isopropyl group—is a primary determinant of the molecule's physical properties, including its melting point (101-102 °C) and solubility, which in turn dictates its processability and suitability for specific synthetic routes like the Ullmann condensation.[3][4]

Substituting 2-(isopropylamino)benzoic acid with other N-substituted anthranilic acids, such as the parent anthranilic acid or N-phenylanthranilic acid, is often unviable in process chemistry. The N-substituent directly influences steric hindrance and electronic effects, which govern reaction kinetics and regioselectivity in subsequent cyclization or coupling reactions.[5][6] For instance, the bulky isopropyl group can alter the conformational preferences of the molecule, impacting intramolecular cyclization yields in acridone synthesis compared to less hindered N-alkyl or N-aryl analogs.[7] These structural differences necessitate specific process conditions (solvents, catalysts, temperatures) for optimal outcomes, making direct, cost-saving substitution impractical without significant process re-validation.[8]

Thermal Stability: Defined Processing Window Compared to Unsubstituted Anthranilic Acid

2-(Isopropylamino)benzoic acid exhibits a melting point of 101-102 °C, providing a distinct thermal processing window compared to its parent compound, anthranilic acid.[3] Thermal analysis of anthranilic acid shows it is stable up to 147 °C, with a major weight loss occurring between 200 °C and 255 °C, indicating decomposition.[9] The lower melting point of the N-isopropylated form allows for melt-phase processing or reactions at lower temperatures where the unsubstituted core structure might remain solid or require higher, potentially degradative, temperatures.

Evidence DimensionMelting Point / Thermal Stability
Target Compound DataMelting Point: 101-102 °C
Comparator Or BaselineAnthranilic Acid: Stable up to 147 °C before decomposition begins.
Quantified DifferenceLower melting point by ~45 °C compared to the decomposition onset of the baseline comparator.
ConditionsStandard differential thermal analysis (DTA) and thermogravimetric analysis (TGA).

This defined, lower melting point is critical for process design, enabling homogeneous reaction conditions in lower-boiling point solvents or melt-processing without thermal degradation.

Precursor Suitability in Ullmann Condensation: A Viable Alternative to N-Aryl Precursors for Acridone Synthesis

2-(Isopropylamino)benzoic acid serves as a direct precursor for N-alkylated acridones through intramolecular cyclization, a pathway analogous to the conversion of N-phenylanthranilic acid to the parent acridone core.[1][5] While N-phenylanthranilic acid is the standard precursor for the basic acridone structure, the use of 2-(isopropylamino)benzoic acid provides a route to N-alkylated analogs with distinct physicochemical properties. The synthesis of N-phenylanthranilic acid itself via Ullmann condensation of o-chlorobenzoic acid and aniline proceeds in good yield, establishing a benchmark for this class of reactions.[10] The viability of the isopropylamino variant allows for the deliberate incorporation of an alkyl group, which is not possible when starting with N-phenylanthranilic acid.

Evidence DimensionSynthetic Pathway Accessibility
Target Compound DataServes as a precursor to N-isopropyl acridone derivatives via intramolecular cyclization.
Comparator Or BaselineN-Phenylanthranilic acid serves as the standard precursor to the parent N-phenyl acridone scaffold.
Quantified DifferenceEnables direct synthesis of N-isopropyl acridones, a structural class not accessible from N-phenylanthranilic acid.
ConditionsTypically involves heating in a strong acid like concentrated H₂SO₄ or using a catalyst system like Fe(OTf)₂.

For researchers needing to synthesize N-alkylated acridones, this compound is the correct procurement choice over N-phenylanthranilic acid, avoiding additional post-synthesis alkylation steps.

Precursor for N-Alkylated Acridone Scaffolds

This compound is the specific starting material for synthesizing N-isopropyl acridone derivatives. The alkyl group can modify the solubility, membrane permeability, and photophysical properties of the final acridone molecule, making it a targeted choice for developing novel dyes, molecular probes, or pharmaceutical intermediates where the parent N-phenyl acridone is unsuitable.[1][2]

Process Development Requiring Lower-Temperature Melts

In synthetic processes where a homogeneous melt phase is required, the 101-102 °C melting point of 2-(isopropylamino)benzoic acid offers a significant advantage.[3] It allows for solvent-free or high-concentration reactions at temperatures substantially lower than the decomposition point of the parent anthranilic acid, improving process safety and energy efficiency while minimizing thermal degradation byproducts.[9]

XLogP3

2.7

Sequence

X

Wikipedia

2-(isopropylamino)benzoic acid

Dates

Last modified: 08-15-2023

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